5-aminonaphthalene-1-carboxylic acid hydrochloride
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Overview
Description
5-Aminonaphthalene-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.7 g/mol . It is a crystalline solid known for its versatility in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminonaphthalene-1-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group to the naphthalene ring, which is then reduced to an amino group.
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-Aminonaphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-aminonaphthalene-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other aromatic compounds .
Biology: The compound is utilized in biological research for the synthesis of fluorescent probes and markers. Its aromatic structure allows for easy incorporation into larger biomolecules, aiding in the study of cellular processes and molecular interactions .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific molecular pathways .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-aminonaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring structure facilitates π-π interactions with other aromatic compounds, enhancing its binding affinity .
Comparison with Similar Compounds
- 1-Aminonaphthalene-2-carboxylic acid hydrochloride
- 2-Aminonaphthalene-1-carboxylic acid hydrochloride
- 4-Aminonaphthalene-1-carboxylic acid hydrochloride
Comparison: Compared to its similar compounds, 5-aminonaphthalene-1-carboxylic acid hydrochloride exhibits unique reactivity due to the position of the amino and carboxyl groups on the naphthalene ring. This positional difference affects its chemical behavior, making it more suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-aminonaphthalene-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1-6H,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMBUCYHNSXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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